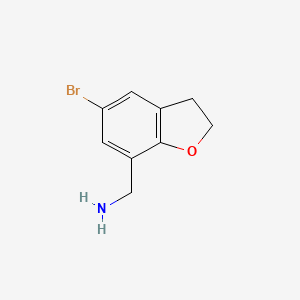

(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzofuran derivatives, such as “(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine”, often involves strategies like one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis

The molecular structure of “5-Bromo-2,3-dihydrobenzofuran” (a closely related compound) is represented by the formula C8H7BrO . The InChI code for a similar compound, “(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanol”, is 1S/C9H9BrO2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h3-4,11H,1-2,5H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Bromo-2,3-dihydrobenzofuran” include a molecular weight of 199.045 Da . It is a white to light yellow crystal powder . The InChI code for a similar compound, “(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanol”, is 1S/C9H9BrO2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h3-4,11H,1-2,5H2 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine, part of the benzofuran family, is explored for its chemical synthesis and properties. Benzofurans are known for their applications in pharmacology due to their diverse biological activities. The synthesis of this compound involves complex chemical reactions that yield various benzofuran derivatives. These derivatives have been studied for their potential in creating new chemical entities with therapeutic applications. For instance, the synthesis of 2,3-dihydro-1H-isoindole-1-thiones from related benzofuran compounds demonstrates the versatility of these compounds in organic synthesis (Kobayashi et al., 2013).

Pharmacological Investigations Benzofuran derivatives are being investigated for their pharmacological effects, particularly in the context of their psychoactive properties and potential therapeutic applications. Studies have explored the effects of similar compounds on dopamine levels in the brain, suggesting a link to dependence and rewarding effects, though not necessarily reinforcing effects (Hye Jin Cha et al., 2016). This highlights the complex interplay between chemical structure and biological activity, underscoring the importance of further research in understanding these compounds' full potential and limitations.

Antimicrobial and Anticancer Studies The exploration of benzofuran compounds extends to their antimicrobial and anticancer properties. Novel compounds synthesized from benzofuran derivatives have shown promising results in preliminary biological efficacy tests against various microbial strains and cancer cell lines. These studies suggest the potential for developing new therapeutic agents based on benzofuran chemistry (Preethi et al., 2021).

Material Science Applications Beyond pharmacological applications, benzofuran derivatives are also being investigated in material science. The synthesis of novel polymers incorporating benzofuran units, such as poly(2‐(5‐bromo benzofuran‐2‐yl)‐2‐oxoethyl methacrylate), demonstrates the potential of these compounds in creating materials with unique properties. These materials are studied for their thermal degradation behaviors and could have applications in various industries, highlighting the versatility of benzofuran derivatives (Koca et al., 2012).

Zukünftige Richtungen

Benzofuran derivatives have shown promising biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds . Therefore, the future research directions could involve exploring the therapeutic potential of “(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine” and its derivatives, especially in the field of antimicrobial agents .

Wirkmechanismus

Target of Action

It is known that benzofuran derivatives, which this compound is a part of, have been shown to bind strongly and with high selectivity to the serotonin receptor 5-ht2a .

Mode of Action

Based on its structural similarity to other benzofuran derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Benzofuran derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds may interact with multiple biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (26455) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

Benzofuran derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially affect the activity and stability of many compounds .

Eigenschaften

IUPAC Name |

(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h3-4H,1-2,5,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLRPGRLNYNULW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2CN)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

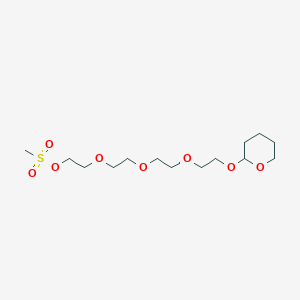

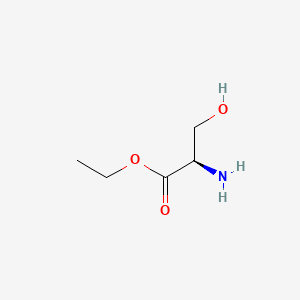

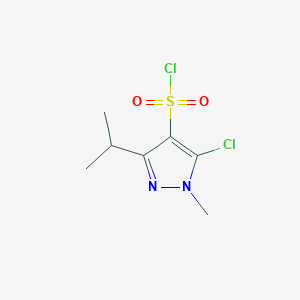

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one](/img/structure/B3104066.png)

![Methyl 3-[(2-thienylmethyl)amino]propanoate](/img/structure/B3104097.png)

![Methyl 7-(5-fluoro-2-methoxyphenyl)-2-(methylsulfonyl)thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B3104169.png)